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molecular formula C9H9Cl2N3 B8444993 4-chloro-5-(3-chloropropyl)-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-5-(3-chloropropyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B8444993
M. Wt: 230.09 g/mol
InChI Key: NUPHPOWHJGOZRQ-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.54 g) in N,N-dimethylformamide (20 mL) was added cesium carbonate (4.89 g) under ice-cooling, and the mixture was stirred under ice-cooling for 20 min. 1-Bromo-3-chloropropane (1.89 g) was added and the mixture was stirred under ice-cooling for 1 hr and at room temperature for 32 hrs. The reaction mixture was poured into water (40 mL), and the mixture was extracted with ethyl acetate (60 mL×2). The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50) to give the title compound (1.87 g).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[NH:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:18][CH2:19][CH2:20][Cl:21].O>CN(C)C=O>[Cl:1][C:2]1[C:3]2[N:10]([CH2:18][CH2:19][CH2:20][Cl:21])[CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CN2
Name
cesium carbonate
Quantity
4.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (60 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=CN2CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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